molecular formula C15H9N3O3 B7708020 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol

3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol

Cat. No.: B7708020
M. Wt: 279.25 g/mol
InChI Key: PRQSWOOCVJLPDP-UHFFFAOYSA-N
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Description

The compound “3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol” is a complex organic molecule. It is a derivative of quinoline, which is a heterocyclic aromatic organic compound. This compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The oxadiazole ring is a type of heterocycle featuring an oxygen atom and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical and biological properties .

Properties

IUPAC Name

3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O3/c19-14-10(8-9-4-1-2-5-11(9)16-14)13-17-15(21-18-13)12-6-3-7-20-12/h1-8H,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQSWOOCVJLPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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